molecular formula C12H13BFNO4 B1408527 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 1704069-68-0

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No. B1408527
M. Wt: 265.05 g/mol
InChI Key: MSAKQRLCLGEWNN-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 874289-10-8 . It has a molecular weight of 251.07 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Glucose Sensing

  • A study by Bao et al. (2021) discusses the use of a fluoro-containing phenylboronic acid monomer for enzyme-free glucose sensing at physiological conditions, highlighting its potential in medical diagnostics and monitoring (Bao et al., 2021).

Optical Modulation

  • Research by Mu et al. (2012) reveals that phenylboronic acids, including fluoro-substituted variants, can be used for optical modulation, particularly in saccharide recognition and photoluminescence quantum yield in single-walled carbon nanotubes (Mu et al., 2012).

Synthesis of Complex Compounds

  • Xu et al. (2008) report on the synthesis of α-(fluoro-substituted phenyl)pyridines using fluoro-substituted phenylboronic acid, indicating its utility in the creation of complex organic molecules (Xu et al., 2008).

Spectroscopic Studies

  • Piergies et al. (2013) focus on the spectroscopic properties of fluoro analogues of phenylboronic acids, which has implications in chemistry and materials science (Piergies et al., 2013).

Recognition of Hydrophilic Compounds

  • A study by Sawada et al. (2000) demonstrates the ability of fluoroalkylated phenylboronic acid derivatives to selectively recognize and transfer hydrophilic amino compounds from aqueous solutions to organic media (Sawada et al., 2000).

Catalysis

  • Monteiro et al. (2015) describe the use of a chiral derivative of phenylboronic acid in catalysis, showing its effectiveness in organic reactions (Monteiro et al., 2015).

Lewis Acid Receptors

  • Jańczyk et al. (2012) explore the use of organoboron compounds, including phenylboronic acids, as Lewis acid receptors of fluoride ions, a key area in analytical chemistry (Jańczyk et al., 2012).

Experimental Oncology

  • Psurski et al. (2018) investigate the potential of phenylboronic acid derivatives in experimental oncology, particularly as apoptosis inducers in cancer cells (Psurski et al., 2018).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for the compound can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

[3-fluoro-4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BFNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAKQRLCLGEWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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